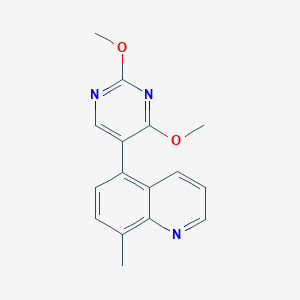![molecular formula C15H25N3O2S B5907182 ethyl 4-{[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]amino}piperidine-1-carboxylate](/img/structure/B5907182.png)
ethyl 4-{[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]amino}piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]amino}piperidine-1-carboxylate, also known as EDP-420, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
Ethyl 4-{[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]amino}piperidine-1-carboxylate works by inhibiting the activity of PRMT5, which is an enzyme that plays a critical role in the methylation of proteins. By inhibiting PRMT5, this compound prevents the methylation of key proteins involved in cancer cell survival and proliferation, leading to the inhibition of cancer growth. Inflammation is also reduced by this compound through the inhibition of PRMT5, which plays a role in the activation of inflammatory pathways. In neurological disorders, this compound has been shown to reduce neuroinflammation by inhibiting the activity of PRMT5, which is involved in the activation of immune cells in the brain.
Biochemical and Physiological Effects
The biochemical effects of this compound are primarily related to its ability to inhibit the activity of PRMT5. This leads to the inhibition of cancer cell growth and proliferation, as well as the reduction of inflammation in various diseases. The physiological effects of this compound are dependent on the disease being treated. In cancer, this compound leads to the inhibition of tumor growth and the reduction of cancer cell proliferation. Inflammation is reduced in diseases such as rheumatoid arthritis and inflammatory bowel disease. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation.
実験室実験の利点と制限
One advantage of ethyl 4-{[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]amino}piperidine-1-carboxylate is its specificity for PRMT5, which makes it a potent inhibitor of cancer cell growth and inflammation. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for neurological disorders. However, one limitation of this compound is its potential toxicity, which requires careful monitoring during clinical trials.
将来の方向性
For ethyl 4-{[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]amino}piperidine-1-carboxylate include further studies to determine its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. Additional studies are also needed to determine the optimal dosage and administration of this compound, as well as its potential side effects. Other potential future directions include the development of new inhibitors targeting PRMT5, as well as the combination of this compound with other therapeutic agents to enhance its efficacy.
合成法
The synthesis of ethyl 4-{[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]amino}piperidine-1-carboxylate involves several steps, including the reaction of 4,5-dimethyl-2-thiocyanato-1,3-thiazole with 2-(piperidin-1-yl)ethanamine, followed by the reaction of the resulting intermediate with ethyl chloroformate. The final product is obtained through purification and isolation processes.
科学的研究の応用
Ethyl 4-{[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]amino}piperidine-1-carboxylate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting the protein arginine methyltransferase 5 (PRMT5), which plays a critical role in cancer cell survival and proliferation. Inflammation is another area where this compound has shown promising results, with studies demonstrating its ability to reduce inflammation by targeting the same protein. This compound has also been studied for its potential use in neurological disorders, such as Alzheimer's disease, where it has been shown to improve cognitive function and reduce neuroinflammation.
特性
IUPAC Name |
ethyl 4-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethylamino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2S/c1-4-20-15(19)18-9-6-13(7-10-18)16-8-5-14-17-11(2)12(3)21-14/h13,16H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCXKGBRJROBCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NCCC2=NC(=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-ethyl-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5907105.png)
![N-{(2S*,4R*,6S*)-2-isobutyl-6-[5-methoxy-2-(1H-pyrazol-1-yl)phenyl]tetrahydro-2H-pyran-4-yl}acetamide](/img/structure/B5907112.png)
![(2E)-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}but-2-enamide](/img/structure/B5907119.png)
![8-(4-piperidin-1-ylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5907125.png)


![(1S*,6R*)-9-(pyridazin-4-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5907152.png)
![N-{3-[(1H-benzimidazol-2-ylmethyl)(methyl)amino]-3-oxopropyl}-4-fluorobenzamide](/img/structure/B5907156.png)

![N,2-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5907172.png)
![1-{2-[4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]ethyl}pyrrolidin-2-one](/img/structure/B5907178.png)
![N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(ethylthio)-1,3-thiazol-4-yl]acetamide](/img/structure/B5907189.png)

![1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole](/img/structure/B5907217.png)
